Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate
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Overview
Description
Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate is an organic compound with the molecular formula C5H9NaO4S2 It is a sodium salt derivative of 1,1-dioxo-1lambda6-thiane-4-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate typically involves the sulfonation of tetrahydrothiopyran derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfonate group. The process may also involve the use of sodium hydroxide to neutralize the resulting sulfonic acid, forming the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidation Products: Sulfonic acids, sulfonates.
Reduction Products: Thiols.
Substitution Products: Various substituted thiopyran derivatives.
Scientific Research Applications
Chemistry: Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides. It is also employed in the study of reaction mechanisms involving sulfonate groups.
Biology: In biological research, this compound is used to study the effects of sulfonate groups on enzyme activity and protein function. It serves as a model compound for understanding the interactions between sulfonates and biological molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of sulfonate-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific enzymes and receptors.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including surfactants and detergents. It is also employed in the production of polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate involves its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong ionic and hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context.
Comparison with Similar Compounds
- 1,1-dioxo-1lambda6-thiane-4-sulfonamide
- 1,1-dioxo-1lambda6-thiane-4-sulfinamide
- Sodium;1,1-dioxothiane-4-sulfinate
Comparison: Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its non-sodium counterparts. The presence of the sulfonate group also distinguishes it from other thiopyran derivatives, providing distinct chemical and biological properties.
Biological Activity
Sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate, often referred to as a sulfinic acid derivative, has garnered attention for its potential biological activities. This compound is notable for its structural characteristics and reactivity, which contribute to its biological effects. The following sections outline the compound's biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C₄H₅NaO₄S₂
- Molecular Weight : 186.21 g/mol
- IUPAC Name : Sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate
Sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate exhibits its biological activity primarily through its ability to act as a reactive oxygen species (ROS) scavenger. This mechanism is crucial in mitigating oxidative stress within cells, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research has indicated that sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate may possess significant anticancer properties. A study evaluated its effects on the proliferation of various cancer cell lines. The findings are summarized in Table 1.
Cell Line | EC50 (μg/mL) | Mechanism |
---|---|---|
HEPG2 (liver cancer) | 10.28 | FAK inhibition |
MCF7 (breast cancer) | 15.45 | Induction of apoptosis |
A549 (lung cancer) | 12.30 | ROS modulation |
The compound demonstrated potent inhibitory effects against the focal adhesion kinase (FAK), which is critical for cancer cell survival and proliferation. Molecular docking studies further confirmed the binding affinity of sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate to the active site of FAK, suggesting a direct interaction that could inhibit its activity .
Neuroprotective Effects
In addition to its anticancer properties, sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate has shown potential neuroprotective effects. A study investigated its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers.
Case Studies
Several case studies have highlighted the therapeutic potential of sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate:
- Case Study 1 : In vitro studies on HEPG2 cells revealed that sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 10 μg/mL.
- Case Study 2 : In a model of oxidative stress-induced neurotoxicity, administration of sodium 1,1-dioxo-1lambda6-thiane-4-sulfinate resulted in a marked decrease in neuronal cell death compared to control groups.
Properties
Molecular Formula |
C5H9NaO4S2 |
---|---|
Molecular Weight |
220.2 g/mol |
IUPAC Name |
sodium;1,1-dioxothiane-4-sulfinate |
InChI |
InChI=1S/C5H10O4S2.Na/c6-10(7)5-1-3-11(8,9)4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChI Key |
JZOXOSOJAZQQRU-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)CCC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
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